molecular formula C19H19N7O4S B2741191 4-(2,5-dioxopyrrolidin-1-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide CAS No. 2319851-85-7

4-(2,5-dioxopyrrolidin-1-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide

Cat. No.: B2741191
CAS No.: 2319851-85-7
M. Wt: 441.47
InChI Key: ACKFIOKALYVESW-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H19N7O4S and its molecular weight is 441.47. The purity is usually 95%.
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Scientific Research Applications

Synthetic Studies and Anti-asthmatic Activities

Research has explored the synthesis and evaluation of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides for their potential to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, suggesting potential anti-asthmatic applications. Compounds with specific structural features exhibited potent activity, highlighting their value in treating asthma and possibly other respiratory diseases (Kuwahara et al., 1997).

Anticancer and Antimicrobial Applications

A range of sulfonamides incorporating [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties has been studied for their inhibitory activity against various human carbonic anhydrase isozymes. These compounds, showing low nanomolar activity against specific isozymes, indicate potential for anticancer applications, with some derivatives exhibiting significant inhibition of cancer-associated isozymes (Alafeefy et al., 2015). Additionally, certain novel heterocyclic compounds containing sulfonamide moiety have shown promising antimicrobial activities, suggesting their potential use in treating infections (Hassan, 2014).

Anti-HIV and Anticancer Activities

Derivatives of 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides have shown moderate to fairly high anti-HIV activity and moderate anticancer activity in preliminary screenings. These findings suggest the potential of these compounds in developing treatments for HIV and certain cancers (Brzozowski, 1998).

Enzyme Inhibition for Therapeutic Applications

Several benzenesulfonamides incorporating 1,3,5-triazine moieties were investigated for their antioxidant properties and as inhibitors of key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These compounds showed moderate to high inhibition of these enzymes, indicating potential applications in treating diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Biochemical Analysis

Biochemical Properties

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide interacts with various biomolecules in the cell. It has been found to increase the glucose uptake rate and the amount of intracellular adenosine triphosphate . This suggests that it may interact with enzymes and proteins involved in glucose metabolism and ATP synthesis.

Cellular Effects

In cellular processes, this compound has been shown to suppress cell growth This could potentially influence cell signaling pathways and gene expression related to cell proliferation and growth

Molecular Mechanism

It is known to increase monoclonal antibody production, suggesting it may interact with biomolecules involved in this process

Metabolic Pathways

It is known to increase glucose uptake rate and ATP levels , suggesting it may interact with enzymes or cofactors involved in these metabolic pathways.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O4S/c1-23(14-10-24(11-14)17-7-6-16-21-20-12-25(16)22-17)31(29,30)15-4-2-13(3-5-15)26-18(27)8-9-19(26)28/h2-7,12,14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKFIOKALYVESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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